

An In-depth Technical Guide to 4-(3-Fluorobenzyl)piperidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(3-Fluorobenzyl)piperidine**

Cat. No.: **B177220**

[Get Quote](#)

Introduction

4-(3-Fluorobenzyl)piperidine is a substituted piperidine derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The molecule's structure, featuring a piperidine ring coupled with a 3-fluorobenzyl group, makes it a valuable scaffold for the synthesis of novel bioactive compounds. The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, while the fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of **4-(3-Fluorobenzyl)piperidine**, tailored for researchers and professionals in drug development.

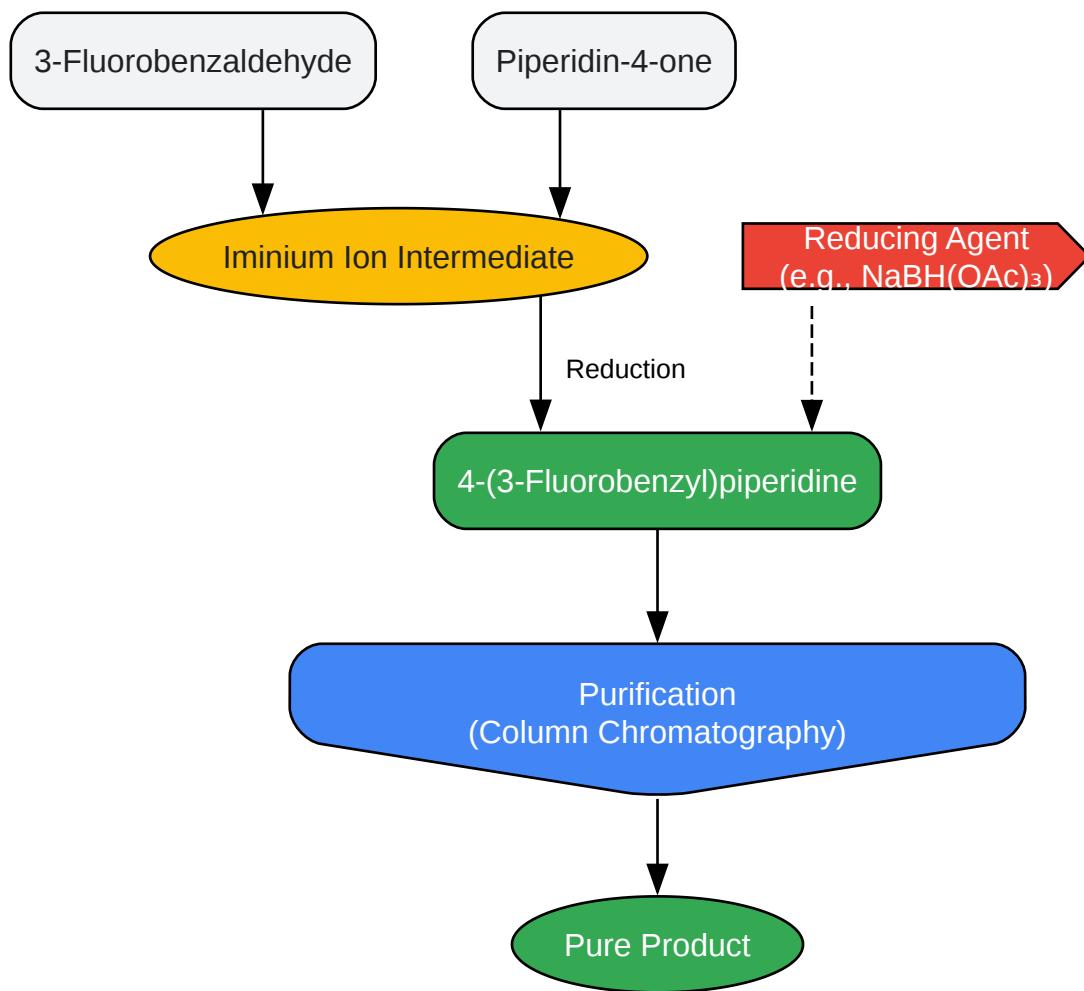
Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of **4-(3-Fluorobenzyl)piperidine** are summarized below.

Property	Value	Source
CAS Number	202126-85-0	[1]
Molecular Formula	C ₁₂ H ₁₆ FN	[1]
Molecular Weight	193.26 g/mol	[1]
Appearance	Not explicitly stated, likely an oil or low-melting solid	
Boiling Point	Not available	
Melting Point	Not available	
Solubility	Expected to be soluble in common organic solvents like dichloromethane, methanol, and DMSO.	
pKa	Not explicitly available, but the piperidine nitrogen is basic, with an estimated pKa around 9-10.	

Spectroscopic Data:

While a dedicated, publicly available, fully-analyzed spectrum for **4-(3-Fluorobenzyl)piperidine** is not readily found, representative data for similar structures can be used for interpretation.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)


- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorobenzyl group (in the range of δ 6.9-7.3 ppm), the benzylic methylene protons (a doublet around δ 2.5-2.7 ppm), and the piperidine ring protons (a series of multiplets between δ 1.2-3.1 ppm).
- ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (J_{C-F}). Signals for the benzylic carbon and the carbons of the piperidine ring would also be present in the aliphatic region.

- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) at m/z 193.26, corresponding to the molecular weight of the compound.

Synthesis and Purification

The most common and efficient method for the synthesis of **4-(3-Fluorobenzyl)piperidine** is through reductive amination. This versatile reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced *in situ* to the corresponding amine.

Workflow: Synthesis via Reductive Amination

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scbt.com [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(3-Fluorobenzyl)piperidine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b177220#4-3-fluorobenzyl-piperidine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com